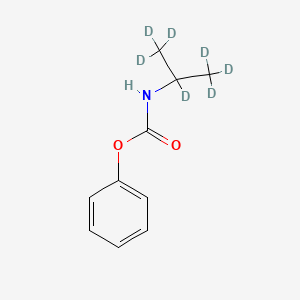

phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate

Descripción general

Descripción

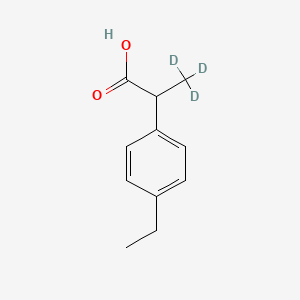

Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate is a chemical compound with the molecular formula C10H13NO2 . It is not intended for human or veterinary use and is primarily used for research purposes.

Molecular Structure Analysis

The molecular structure of phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate consists of a phenyl group attached to a carbamate functional group, which in turn is attached to a deuterated propyl group . The exact 3D structure is not provided in the available sources.Chemical Reactions Analysis

Specific chemical reactions involving phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate are not detailed in the available sources. Carbamates in general are involved in a variety of chemical reactions, but the specifics would depend on the exact structure and conditions .Physical And Chemical Properties Analysis

Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate has a molecular weight of 186.262. Other physical and chemical properties such as melting point, boiling point, and density are not provided in the available sources .Aplicaciones Científicas De Investigación

Synthesis and Intermediate Applications

Phenyl carbamates, including variants like phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate, are pivotal in medicinal chemistry and pharmaceutical research, serving as intermediates in the synthesis of various antitumor drugs. For instance, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate has been recognized as an essential intermediate for many antitumor drugs, especially in the realm of small molecular inhibitors. The synthesis process typically involves acylation and nucleophilic substitution, with the structures of intermediates confirmed by MS and 1H NMR techniques, underscoring the compound's role in developing anti-tumor therapeutics (Gan et al., 2021).

Enantioselective Preparations

Enantioselective preparations of dihydropyrimidones showcase the versatility of phenyl carbamates in synthesizing chiral compounds. The enantioselective synthesis of these compounds highlights their significance in creating stereochemically complex molecules, crucial for drug development and understanding biological activities related to stereochemistry (Goss et al., 2009).

Herbicide Resistance Studies

Research on isopropyl-N-phenyl carbamates has expanded into agricultural sciences, particularly in understanding herbicide resistance. Studies on Nicotiana species resistant to isopropyl-N-phenyl carbamate offer insights into the mechanisms of action of N-phenyl carbamate herbicides and their effects on plant cell microtubule organizing centers (MTOCs), which are critical for cell division and growth. This research not only aids in developing herbicide resistance strategies but also enhances our understanding of plant cell biology (Yemets et al., 2003).

Prodrug Forms for Enhanced Drug Stability

Phenyl carbamates are investigated for their potential as prodrug forms, aiming to protect phenolic drugs against first-pass metabolism, thereby enhancing their bioavailability and therapeutic efficacy. Studies on phenyl N-(2-aminoethyl)carbamates derived from various substituted ethyl diamines and phenol have shown that these compounds, through appropriate selection of substituents, can be tailored to release the parent phenolic drug under physiological conditions, highlighting their utility in drug formulation and delivery systems (Thomsen et al., 1994).

Metabolism and Isotope Studies

The metabolism of phenyl carbamates, labeled with stable isotopes like deuterium or carbon-13, provides valuable insights into the pharmacokinetics and metabolic pathways of these compounds. Such studies are instrumental in identifying metabolites, understanding drug metabolism, and optimizing therapeutic profiles of drugs based on phenyl carbamates (Horie & Baba, 1979).

Propiedades

IUPAC Name |

phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)/i1D3,2D3,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUVFGTVVVYSFK-UNAVHCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)

![6-Azatricyclo[5.2.0.0~2,5~]nonane](/img/structure/B589587.png)

![Ethyl 4-[ethoxy(dimethyl)silyl]butanoate](/img/structure/B589591.png)

![Ethanone, 1-(tetrahydro-5-hydroxy-3,4-dimethyl-3-furanyl)-, [3R-(3alpha,4beta,5beta)]-](/img/structure/B589593.png)